molecular formula C27H19N3O B5464305 (2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile

Cat. No.: B5464305
M. Wt: 401.5 g/mol
InChI Key: KMNZGPLDPRHHMX-HAHDFKILSA-N
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Description

(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile is an organic compound that features a benzimidazole ring, a naphthalene moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of Benzimidazole Core: Starting from o-phenylenediamine and a suitable carboxylic acid or aldehyde.

    Introduction of Naphthalene Moiety: Through a nucleophilic substitution reaction using a naphthalene derivative.

    Formation of the Prop-2-enenitrile Group: Via a Knoevenagel condensation reaction with an appropriate aldehyde and a nitrile source.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or naphthalene rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemistry: Studied for its interactions with biological macromolecules.

Medicine

    Therapeutics: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Materials Science: Used in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or substituted benzimidazoles.

    Naphthalene Derivatives: Compounds like naphthalene or 2-naphthol.

    Nitrile-Containing Compounds: Compounds like acrylonitrile or benzonitrile.

Uniqueness

(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile is unique due to its combination of a benzimidazole ring, a naphthalene moiety, and a nitrile group, which may confer distinct chemical and biological properties compared to other compounds.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O/c28-17-23(27-29-25-7-3-4-8-26(25)30-27)15-19-10-13-24(14-11-19)31-18-20-9-12-21-5-1-2-6-22(21)16-20/h1-16H,18H2,(H,29,30)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNZGPLDPRHHMX-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)/C=C(/C#N)\C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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